molecular formula C20H17NO2S B14003073 n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide CAS No. 14348-77-7

n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide

Cat. No.: B14003073
CAS No.: 14348-77-7
M. Wt: 335.4 g/mol
InChI Key: BCMCHBBCAHPKAN-UHFFFAOYSA-N
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Description

n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a fluorene backbone, with a 4-methylphenyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide typically involves the reaction of 9h-fluorene-2-sulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, making them useful in the study of enzyme kinetics and drug design.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antibacterial agents. Sulfonamides have a long history of use as antibiotics, and derivatives of this compound are being explored for their antibacterial properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of colorants.

Mechanism of Action

The mechanism of action of n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

  • n-(4-Methylphenyl)-9h-fluorene-2-sulfonamide
  • n-(4-Methylphenyl)-9h-fluorene-2-sulfoxide
  • n-(4-Methylphenyl)-9h-fluorene-2-sulfone

Comparison: this compound is unique due to its specific sulfonamide group attached to the fluorene backbone. The sulfoxide and sulfone derivatives differ in their oxidation states, which can affect their chemical reactivity and biological activity. The sulfonamide is generally more active as an enzyme inhibitor compared to its oxidized counterparts.

Properties

CAS No.

14348-77-7

Molecular Formula

C20H17NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-methylphenyl)-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C20H17NO2S/c1-14-6-8-17(9-7-14)21-24(22,23)18-10-11-20-16(13-18)12-15-4-2-3-5-19(15)20/h2-11,13,21H,12H2,1H3

InChI Key

BCMCHBBCAHPKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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